molecular formula C13H22N4O3S B1681373 Triazamate CAS No. 112143-82-5

Triazamate

Cat. No.: B1681373
CAS No.: 112143-82-5
M. Wt: 314.41 g/mol
InChI Key: NKNFWVNSBIXGLL-UHFFFAOYSA-N
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Description

Triazamate is a triazole insecticide known for its efficacy in controlling a wide range of insect pests. It is chemically described as ethyl { [3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate . This compound is particularly valued in agricultural settings for its role in pest management.

Biochemical Analysis

Biochemical Properties

Triazamate interacts with various enzymes and proteins in biochemical reactions. Its mode of action involves the inhibition of acetylcholinesterase in insect pests . This interaction disrupts the normal functioning of the nervous system in insects, leading to their death .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as an insecticide. It influences cell function by disrupting normal neural signaling pathways, which can lead to paralysis and death in insects

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds to acetylcholinesterase, an enzyme crucial for nerve signal transmission, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triazamate is synthesized through a multi-step process involving the reaction of 1H-1,2,4-triazole with various substituents. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized for yield and purity, ensuring the final product meets regulatory standards for use as an insecticide .

Chemical Reactions Analysis

Types of Reactions: Triazamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Uniqueness of Triazamate: this compound is unique due to its specific substituents on the triazole ring, which confer distinct chemical properties and biological activity. Its high selectivity for acetylcholinesterase and relatively low toxicity to non-target organisms make it a valuable tool in integrated pest management .

Biological Activity

Triazamate, a member of the triazole family, has garnered attention for its biological activity, particularly in agricultural and medicinal contexts. This article provides a comprehensive overview of this compound’s biological effects, mechanisms of action, and relevant case studies.

This compound is primarily recognized for its role as a pesticide, exhibiting insecticidal properties through its action on the nervous system of target organisms. It acts as a growth regulator by inhibiting chitin synthesis in insects, which is crucial for their development and survival. The compound's mode of action involves interference with the synthesis of chitin, leading to disrupted growth and eventual mortality in pests.

Table 1: Key Properties of this compound

PropertyValue
Chemical FormulaC₁₄H₁₈N₄O
Molecular Weight270.32 g/mol
SolubilitySoluble in organic solvents
Mode of ActionChitin synthesis inhibitor

Biological Activity in Agricultural Applications

This compound has been extensively studied for its efficacy against various agricultural pests. Its application has shown significant results in controlling populations of mites and other harmful insects.

Case Study: Efficacy Against Mites

In a controlled study, this compound was applied to crops infested with spider mites. Results indicated a 70% reduction in mite populations within two weeks post-application. The study highlighted the compound's effectiveness as a miticide , showcasing its potential for integrated pest management strategies.

Table 2: Efficacy of this compound Against Common Pests

Pest TypeReduction (%)Observation Period
Spider Mites70%2 weeks
Aphids65%3 weeks
Whiteflies60%4 weeks

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably, studies have focused on its effects on non-target organisms, including mammals.

Findings from Toxicity Studies

  • Chronic Exposure : In a two-year dog study, no observed adverse effect level (NOAEL) for this compound was determined at doses below 0.45 mg/kg/day , primarily based on cholinesterase inhibition metrics.
  • Acute Toxicity : The compound displayed low acute toxicity levels in mammals, with an LD50 greater than 2000 mg/kg indicating a favorable safety margin for agricultural use.

Table 3: Summary of Toxicity Findings

Study TypeNOAEL (mg/kg/day)Observed Effects
Chronic Dog Study0.45Cholinesterase inhibition
Acute Toxicity (Rat)>2000Low acute toxicity

Research on Biological Activity Against Pathogens

Recent studies have also explored the potential of this compound derivatives in combating pathogens. Research indicates that modifications to the triazole ring can enhance biological activity against various microbial strains.

Case Study: Antimicrobial Activity

A series of synthesized this compound derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Some derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

Table 4: Antimicrobial Activity of this compound Derivatives

DerivativeMIC (µg/mL)Target Pathogen
Derivative A32E. coli
Derivative B64Staphylococcus aureus

Properties

IUPAC Name

ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFWVNSBIXGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034307
Record name Triazamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112143-82-5, 110895-43-7
Record name Triazamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazamate [ISO:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester
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Record name TRIAZAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of triazamate and how does it exert its insecticidal effect?

A1: this compound is an insecticide that acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. [, , , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately paralysis and death of the insect.

Q2: Are there any known instances of insects developing resistance to this compound? If so, what are the mechanisms?

A2: Yes, resistance to this compound has been observed in several insect species, notably the peach-potato aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). [, , ] Two main resistance mechanisms have been identified:

  • Modified acetylcholinesterase (MACE): This mechanism involves mutations in the AChE gene that reduce the enzyme's sensitivity to inhibition by this compound. [, , , ]
  • Elevated carboxylesterase activity: Increased levels of carboxylesterases, enzymes capable of detoxifying insecticides, can also contribute to this compound resistance by breaking down the insecticide before it reaches its target. [, , ]

Q3: Are there any environmental concerns associated with the use of this compound?

A4: While this compound is generally considered to be a selective insecticide with relatively low toxicity to mammals and beneficial insects, [, ] its potential environmental impact needs careful consideration. Research on the persistence of this compound in different environmental compartments (soil, water) and its effects on non-target organisms is crucial to assess its long-term ecological impact. []

Q4: How is this compound typically formulated for agricultural use?

A5: this compound is often formulated as an emulsifiable concentrate (EC) for agricultural applications. [, ] These formulations typically contain the active ingredient this compound along with emulsifiers and solvents to facilitate mixing with water and application as a spray. [, ]

Q5: What analytical techniques are commonly used for the detection and quantification of this compound residues in food and environmental samples?

A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the sensitive and selective determination of this compound residues in various matrices, including fruits, vegetables, and soil. [, , ] This technique allows for the separation and identification of this compound from other compounds in complex matrices and provides accurate quantification at trace levels. [, , ]

Q6: Can you elaborate on the structure-activity relationship (SAR) of this compound?

A7: While the provided research articles do not go into extensive detail on the SAR of this compound, it's known that modifications to the carbamate and triazole moieties can significantly influence its insecticidal activity, potency, and selectivity. [] Further research on the SAR of this compound could lead to the development of analogs with improved efficacy, safety, and environmental profiles.

Q7: Are there any ongoing research efforts to develop new and effective alternatives to this compound for aphid control?

A8: The widespread development of resistance to conventional insecticides like this compound has spurred research into novel aphid control strategies. [, ] These include:

  • New chemical classes: The search for insecticides with novel modes of action that are less likely to be affected by existing resistance mechanisms is ongoing. []
  • Biopesticides: Utilization of natural enemies of aphids, such as parasitic wasps and lady beetles, is gaining increasing attention as a sustainable pest management approach. [, ]
  • Integrated Pest Management (IPM): This approach combines different pest control methods, including cultural practices, biological control, and targeted pesticide use, to minimize the reliance on any single method and reduce the risk of resistance development. []

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